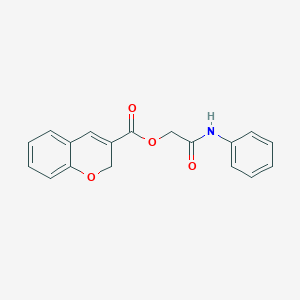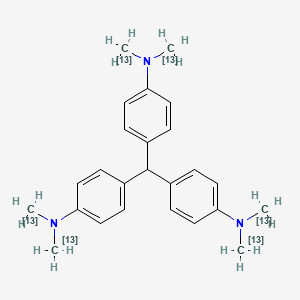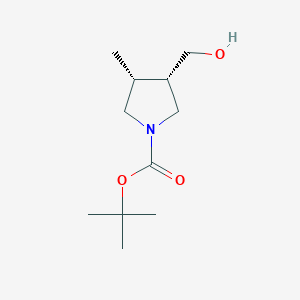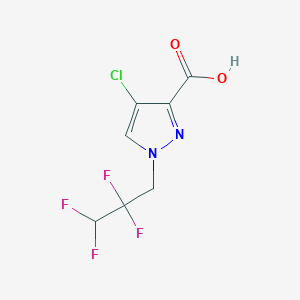
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a tetrafluoropropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chloro group.
科学的研究の応用
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and tetrafluoropropyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Lacks the carboxylic acid group.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group.
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the tetrafluoropropyl group.
Uniqueness
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and tetrafluoropropyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H5ClF4N2O2 |
|---|---|
分子量 |
260.57 g/mol |
IUPAC名 |
4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClF4N2O2/c8-3-1-14(13-4(3)5(15)16)2-7(11,12)6(9)10/h1,6H,2H2,(H,15,16) |
InChIキー |
IAGYCNIHLQCFHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(C(F)F)(F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)

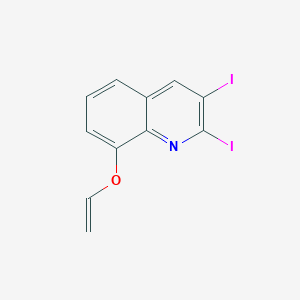
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
